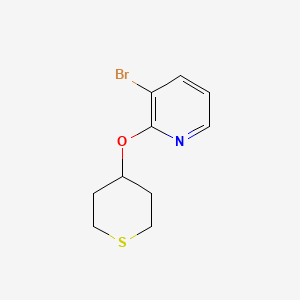
3-Bromo-2-(thian-4-yloxy)pyridine
概要
説明
3-Bromo-2-(thian-4-yloxy)pyridine is a heterocyclic compound that contains both bromine and sulfur atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(thian-4-yloxy)pyridine typically involves the reaction of 3-bromo-2-hydroxypyridine with 4-thianol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
3-Bromo-2-(thian-4-yloxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfur atom in the thian-4-yloxy group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyridine ring.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon with hydrogen gas.
Major Products Formed
Substitution: Formation of 2-(thian-4-yloxy)pyridine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dehalogenated pyridine derivatives.
科学的研究の応用
3-Bromo-2-(thian-4-yloxy)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules due to its unique structure.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-Bromo-2-(thian-4-yloxy)pyridine involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, while the thian-4-yloxy group can engage in sulfur-based interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
3-Bromo-2-hydroxypyridine: Lacks the thian-4-yloxy group, making it less versatile in certain reactions.
2-(Thian-4-yloxy)pyridine:
3-Bromo-4-pyridone: Contains a different functional group, leading to distinct chemical properties and uses.
Uniqueness
3-Bromo-2-(thian-4-yloxy)pyridine is unique due to the presence of both bromine and sulfur atoms, which confer distinct reactivity and interaction profiles. This makes it a valuable compound for diverse applications in synthetic chemistry, medicinal chemistry, and materials science.
特性
IUPAC Name |
3-bromo-2-(thian-4-yloxy)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNOS/c11-9-2-1-5-12-10(9)13-8-3-6-14-7-4-8/h1-2,5,8H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLJULCAQMBAOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1OC2=C(C=CC=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B2857127.png)
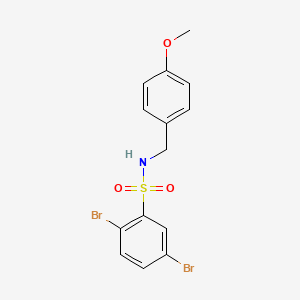
![ethyl 4-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamido]benzoate](/img/structure/B2857130.png)
![N-[1-(6-ethoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2857131.png)
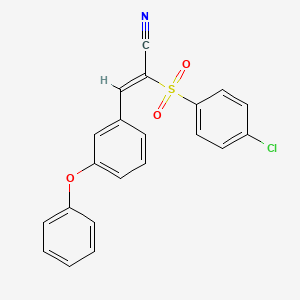
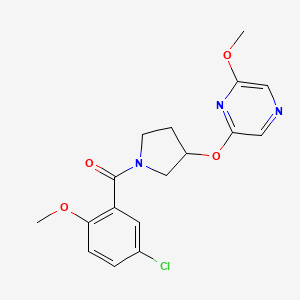
![1-(4-fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2857134.png)
![N-(2,4-dimethoxyphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2857136.png)
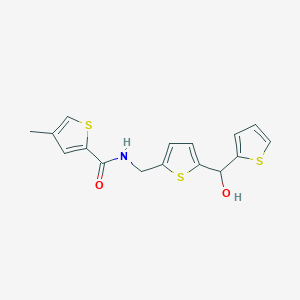
![N-cyclopentyl-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2857141.png)
![Tert-butyl N-ethyl-N-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]azetidin-3-yl]carbamate](/img/structure/B2857142.png)
![1-(2-(4-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2857143.png)

![1,6,7-trimethyl-3-(3-oxobutan-2-yl)-8-[4-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2857145.png)
